![molecular formula C21H14I2N2O3S B297799 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B297799.png)
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties and potential to be used in various research fields.
Wirkmechanismus
The exact mechanism of action of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors, leading to its biological and pharmacological effects.
Biochemical and Physiological Effects:
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to have potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile in lab experiments include its unique properties and potential to be used in various research fields. However, its limitations include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are numerous future directions for the research of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile. Some potential areas of research include further studies on its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of various diseases. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile involves the reaction between 2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidine-5-carboxylic acid and 2,4,6-triiodophenol in the presence of a catalyst. The resulting compound is then reacted with benzonitrile to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological and pharmacological activities, making it a potential candidate for drug discovery and development.
Eigenschaften
Produktname |
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile |
---|---|
Molekularformel |
C21H14I2N2O3S |
Molekulargewicht |
628.2 g/mol |
IUPAC-Name |
2-[[2-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-4,6-diiodophenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C21H14I2N2O3S/c1-2-7-25-20(26)18(29-21(25)27)9-15-8-16(22)10-17(23)19(15)28-12-14-6-4-3-5-13(14)11-24/h2-6,8-10H,1,7,12H2/b18-9+ |
InChI-Schlüssel |
PUKCOELLAPQVKC-GIJQJNRQSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3C#N)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC3=CC=CC=C3C#N)I)I)SC1=O |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3C#N)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.